![molecular formula C6H5BrN4 B591994 3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-5-アミン CAS No. 1186608-71-8](/img/structure/B591994.png)

3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-5-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

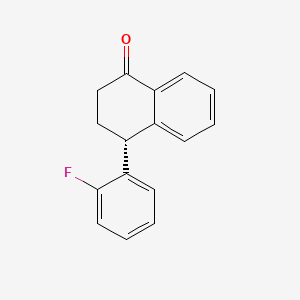

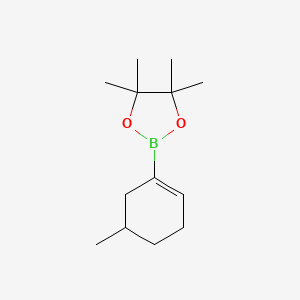

“3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine” is a chemical compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds that have been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This strategy involves a sequential opening/closing cascade reaction . Another method involves the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .科学的研究の応用

生物医学的用途

“3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-5-アミン”を含む1H-ピラゾロ[3,4-b]ピリジン類は、その生物医学的用途について広く研究されてきました . 30万を超える1H-ピラゾロ[3,4-b]ピリジン類が、5500件以上の文献(特許2400件を含む)で記載されています . これらの化合物は、プリン塩基のアデニンとグアニンとの類似性が高いことから、医薬品化学者の関心を集めています .

分子ドッキング研究

分子ドッキング研究は、特定の化合物とTRKAとの間の結合様式を評価するために使用されてきました . これにより、“3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-5-アミン”の潜在的な相互作用と作用機序に関する貴重な洞察を得ることができます。

阻害活性

“3-ブロモ-1H-ピラゾロ[3,4-b]ピリジン-5-アミン”と同様の化合物など、特定の化合物は、有意な阻害活性を示しました . たとえば、化合物14、13、および15は、それぞれIC50値が0.057±0.003、0.081±0.004、および0.119±0.007μMで、有意な阻害活性を示しました .

作用機序

Target of Action

The primary target of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK, also known as sterile alpha motif and leucine zipper containing kinase AZK, is a protein that in humans is encoded by the ZAK gene . It plays a crucial role in cell signaling and regulation .

Mode of Action

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine interacts with its target by inhibiting the kinase activity of ZAK . This inhibition results in the suppression of ZAK downstream signals, both in vitro and in vivo .

Biochemical Pathways

Given its inhibitory effect on zak, it is likely to impact pathways downstream of zak . ZAK is involved in several signaling pathways, including the MAPK signaling pathway .

Result of Action

The molecular and cellular effects of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine’s action are primarily related to its inhibitory effect on ZAK. By inhibiting ZAK, it suppresses the activation of ZAK downstream signals . This can lead to changes in cell signaling and potentially impact various cellular processes.

実験室実験の利点と制限

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it has been found to interact with proteins in a variety of ways, making it a useful tool for studying protein-protein interactions. However, 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine also has several limitations. It is relatively expensive to purchase, and it can be difficult to purify for use in experiments. Additionally, it is not always possible to predict the effects that 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine will have on a given system.

将来の方向性

There are several potential future directions for the use of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in scientific research. One potential direction is the development of new methods for synthesizing 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine. Additionally, new methods for purifying 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine could be developed, as well as methods for predicting its effects on biological systems. There is also potential for the development of new applications for 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine in the study of protein-protein interactions, enzyme catalysis, and other biological processes. Finally, 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine could be studied further to determine its potential therapeutic applications.

合成法

3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-1H-pyrazole with 5-chloro-1H-pyridine in the presence of a base, such as potassium hydroxide or sodium hydroxide. This reaction yields 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine as the product. This method has been found to be a reliable and efficient way to synthesize 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine.

特性

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAFYEDQYAQTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718263 |

Source

|

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186608-71-8 |

Source

|

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。